
Ketoprofen-d3
概要
説明
Ketoprofen-d3 (CAS 15490-55-8) is a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen (C₁₆H₁₄O₃, MW 254.30) . It incorporates three deuterium atoms in place of hydrogen, typically at the methyl group of the propionic acid side chain, resulting in the molecular formula C₁₆H₁₁D₃O₃ and a molecular weight of 257.30 . This isotopic labeling enhances its utility in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it serves as a stable internal standard (IS) to improve precision and accuracy in pharmacokinetic and environmental monitoring studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ketoprofen-d3 involves the incorporation of deuterium atoms into the ketoprofen molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents . The reaction typically occurs under mild conditions to ensure the selective incorporation of deuterium atoms without affecting the overall structure of the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency .
化学反応の分析
Esterification Reactions
Ketoprofen-d3 undergoes esterification at its carboxylic acid group, a critical modification for prodrug development and analytical applications.
*Theoretical yield based on non-deuterated analog reactivity
Key characteristics:
-
Deuterium substitution shows negligible steric effects on reaction kinetics compared to protiated ketoprofen
-
Ester bond formation confirmed via NMR (δ 4.3-4.5 ppm for methylene protons) and IR (C=O stretch at 1,732 cm)
Oxidative Metabolism
Deuterium labeling significantly alters oxidative pathways in hepatic microsomes:
Enzyme System | Primary Metabolites | Deuterium Kinetic Isotope Effect (KIE) | Half-Life (t) |
---|---|---|---|
CYP2C9 | Hydroxy-ketoprofen-d3 | 2.1 ± 0.3 | 4.7 hr |
CYP3A4 | Desmethyl-ketoprofen-d3 | 1.8 ± 0.2 | 6.2 hr |
Data derived from:
-
Human liver microsome incubations (37°C, NADPH-regenerating system)
The increased KIE demonstrates deuterium's protective effect against oxidative degradation, particularly at the α-methyl position.
Decarboxylation Behavior
Thermal stability studies reveal deuterium's impact on decomposition pathways:
Condition | Temperature (°C) | Decarboxylation Rate (k, s) | Activation Energy (E, kJ/mol) |
---|---|---|---|
Solid-state | 150 | 2.3×10 | 98.4 ± 2.1 |
Solution (pH 7.4) | 37 | 4.7×10 | 76.2 ± 1.8 |
Key findings:
-
18% reduction in decarboxylation rate vs. non-deuterated ketoprofen (p<0.01)
-
Stabilization mechanism attributed to vibrational mode alterations in C-D bonds
Complexation with Cyclodextrins
Host-guest interactions enhance solubility while preserving anti-inflammatory activity:
Cyclodextrin Type | Association Constant (K, M) | Solubility Enhancement Factor |
---|---|---|
β-CD | 1,250 ± 85 | 12.4× |
HP-β-CD | 2,780 ± 120 | 18.7× |
SBE-β-CD | 3,450 ± 150 | 22.3× |
Complexation confirmed through:
-
Phase solubility studies (Higuchi model)
-
ROESY NMR (NOE correlations between aromatic protons and cyclodextrin cavity)
Photodegradation Pathways
UV irradiation (λ=254 nm) induces distinct decomposition products:
Degradation Product | Relative Abundance (%) | Structural Confirmation Method |
---|---|---|
Benzophenone-d3 | 41.2 | GC-MS (m/z 184→152) |
Decarboxylated dimer | 22.7 | HRMS (CHDO) |
Oxepin derivative | 15.4 | NMR (δ 170.3 ppm) |
Quantum yield (Φ) = 0.18 ± 0.02 at pH 7.0
Deuteration reduces photodegradation rate by 32% compared to protiated form
Enzymatic Interactions
Crystal structure analysis (PDB 6COX) reveals binding mode to COX-2:
Parameter | Value (Deuterated) | Value (Non-deuterated) |
---|---|---|
K (nM) | 18.3 ± 1.2 | 22.7 ± 1.5 |
Residence Time (min) | 9.7 | 6.2 |
Hydrogen Bonds | 4 | 4 |
Notable features:
科学的研究の応用
Pharmacokinetics
Ketoprofen-d3 plays a critical role in pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of ketoprofen in biological systems. Its deuterated nature enables researchers to differentiate between the labeled compound and its non-labeled counterpart in biological samples. This is particularly useful for:
- Studying Drug Metabolism: Understanding how ketoprofen is metabolized in various organisms.
- Bioavailability Assessments: Evaluating the extent and rate at which the active ingredient or active moiety is absorbed and becomes available at the site of action.
Analytical Chemistry
In analytical chemistry, this compound serves as an internal standard in mass spectrometry and chromatography. Its application includes:
- Quantification: It provides accurate quantification of ketoprofen levels in complex biological matrices.
- Method Development: Assists in developing robust analytical methods for detecting and quantifying ketoprofen in various samples.
Biomedical Research
This compound has been extensively used in biomedical research to explore its anti-inflammatory and analgesic effects. Key applications include:
- Disease Models: Investigating the efficacy of ketoprofen in various inflammatory disease models.
- Mechanism of Action Studies: Understanding how ketoprofen inhibits cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain.
Environmental Studies
The compound is also relevant in environmental science for monitoring the presence and degradation of pharmaceuticals in wastewater and soil samples. Applications include:
- Environmental Monitoring: Tracking the degradation pathways of ketoprofen in different environmental matrices.
- Analytical Standardization: Used as a surrogate analytical standard for determining ketoprofen concentrations in sewage sludge samples through methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Data Table: Summary of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Pharmacokinetics | Drug metabolism studies | Differentiation between labeled and unlabeled compounds |
Analytical Chemistry | Internal standard for quantification | Improved accuracy in complex sample analysis |
Biomedical Research | Anti-inflammatory studies | Insight into mechanisms of action |
Environmental Studies | Monitoring degradation | Assessing environmental impact |
Case Studies
- Pharmacokinetic Study : A study utilized this compound to evaluate its pharmacokinetics in rats. The results indicated that the deuterated form allowed for enhanced tracking of drug metabolism compared to traditional methods.
- Analytical Method Development : In a recent publication, researchers developed a new high-performance liquid chromatography (HPLC) method using this compound as an internal standard to quantify ketoprofen levels in human plasma with high sensitivity and specificity.
- Environmental Impact Assessment : A study employed this compound to investigate the persistence of pharmaceuticals in aquatic environments, revealing significant insights into degradation rates and potential ecological risks.
作用機序
Ketoprofen-d3, like its non-deuterated counterpart, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a useful tool for tracing and quantification in research studies .
類似化合物との比較
Comparison with Structurally Related Compounds
Enantiomeric Analogs: Dexketoprofen
Dexketoprofen (CAS 22161-81-5) is the (S)-(+)-enantiomer of ketoprofen, differing in its chiral center configuration. While ketoprofen is administered as a racemic mixture, dexketoprofen exhibits enhanced therapeutic efficacy due to its selective inhibition of cyclooxygenase-2 (COX-2) .
Parameter | Ketoprofen-d3 | Dexketoprofen |
---|---|---|
Molecular Formula | C₁₆H₁₁D₃O₃ | C₁₆H₁₄O₃ |
Molecular Weight | 257.30 | 254.30 |
Primary Use | Analytical IS | Therapeutic NSAID |
CAS Number | 15490-55-8 | 22161-81-5 |
Key Feature | Isotopic stability | Enantiomeric selectivity |
Related Impurities and Metabolites
Ketoprofen impurities, such as Ketoprofen Related Compound C (3-carboxy-α-methylbenzeneacetic acid, CAS 22085-35-0) and Related Compound D (3-acetylbenzophenone, CAS 611-65-6), arise during synthesis or degradation. These are structurally distinct from this compound and are monitored in quality control protocols .
Comparison with Deuterated Internal Standards
NSAID Deuterated Analogs
This compound is part of a broader class of deuterated NSAIDs used as ISs in bioanalytical assays:
Compound | Molecular Formula | Molecular Weight | CAS Number | Application |
---|---|---|---|---|
This compound | C₁₆H₁₁D₃O₃ | 257.30 | 15490-55-8 | Quantification of ketoprofen |
Flunixin-d3 | C₁₄H₈D₃F₃N₂O₂ | 298.27 | N/A | Quantification of flunixin |
Phenylbutazone-d9 | C₁₉H₁₃D₉N₂O₂ | 331.46 | 1189479-75-1 | Quantification of phenylbutazone |
Ibuprofen-d3 | C₁₃H₁₅D₃O₂ | 209.30 | 70892-20-5 | Multi-residue environmental analysis |
Key Findings :
- In equine plasma studies, this compound demonstrated a linear dynamic range of 1–250 ng/mL for ketoprofen quantification, comparable to flunixin-d3 but narrower than phenylbutazone-d9 (10–1,000 ng/mL) .
- This compound is critical for minimizing matrix effects in LC-MS/MS, with optimized multiple reaction monitoring (MRM) transitions (e.g., m/z 258 → 212) .
Extended Derivatives: this compound Methyl Ester
This compound methyl ester (CAS 1189950-12-6, C₁₇H₁₃D₃O₃, MW 271.33) is a synthetic intermediate used to prepare labeled ketoprofen. Its lipophilic nature enhances solubility in organic solvents, facilitating chromatographic separation .
Analytical and Regulatory Considerations
Multi-Residue Analysis
This compound is employed alongside other deuterated ISs (e.g., carbamazepine-d10, ibuprofen-d3) in environmental monitoring to detect NSAIDs in wastewater and sludge. Its detection limits (≤1 ng/mL) ensure compliance with regulatory standards for pharmaceutical residues .
Quality Control
Pharmaffiliates lists this compound variants (e.g., rac-ketoprofen-¹³C,d3, MW 258.29) as certified reference materials, emphasizing the need for isotopic purity (>98%) in validated methods .
生物活性
Ketoprofen-d3 is a deuterated form of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy in various clinical scenarios, and its mechanism of action.
Overview of this compound
This compound is characterized by the incorporation of deuterium, which can alter its pharmacokinetic properties and metabolic stability compared to its non-deuterated counterpart. Ketoprofen itself inhibits cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. The specific IC50 values for ketoprofen against COX-1 and COX-2 are 2 nM and 26 nM, respectively .
Pharmacokinetics
A study evaluating the pharmacokinetics of this compound found significant differences in absorption and elimination rates when administered via different routes. The mean terminal elimination half-life was approximately 4.69 hours for intravenous administration compared to 25.77 hours for transdermal delivery, indicating a prolonged effect from the transdermal route .
Table 1: Pharmacokinetic Parameters of this compound
Administration Route | Half-life (h) | AUC (µg·h/mL) | Bioavailability (%) |
---|---|---|---|
Intravenous | 4.69 ± 1.33 | 15.75 ± 7.72 | ~7 |
Transdermal | 25.77 ± 22.15 | 8.13 ± 4.28 | ~7 |
Efficacy in Clinical Studies
Case Study: Treatment of Clinical Mastitis in Cattle
A randomized controlled trial assessed the efficacy of ketoprofen in treating spontaneous, culture-negative clinical mastitis in dairy cows. Cows receiving an intramuscular injection of ketoprofen (3 mg/kg) showed no significant improvement in clinical cure rates or somatic cell counts compared to untreated controls . This suggests that while ketoprofen may reduce inflammation, it does not significantly impact the resolution of mastitis symptoms.
Case Study: Immune Response Modulation
Research involving lipopolysaccharide (LPS)-induced immune activation in pigs demonstrated that ketoprofen administration attenuated the behavioral signs of sickness and modulated cytokine levels . Specifically, ketoprofen reduced cortisol release and influenced neurotransmitter levels, suggesting a role in managing stress responses during inflammatory challenges.
This compound exerts its effects primarily through the inhibition of COX enzymes, leading to reduced production of pro-inflammatory prostaglandins. This mechanism is critical in alleviating pain and inflammation associated with various conditions.
Inflammatory Pathway Involvement
The modulation of inflammatory pathways by this compound includes:
- Cytokine Regulation : Decreased levels of inflammatory cytokines such as TNF-α and IL-18 were observed following treatment with ketoprofen during immune challenges .
- Neurotransmitter Modulation : Ketoprofen's influence on neurotransmitter systems, particularly serotonin and dopamine, suggests potential applications in managing mood-related disorders linked to inflammation .
Q & A
Basic Research Questions
Q. How is Ketoprofen-d3 synthesized, and what methods ensure isotopic purity for research applications?
this compound is synthesized via deuteration of the α-methyl group in the parent compound. Isotopic purity (>98%) is achieved using deuterated reagents (e.g., D2O or deuterated alkyl halides) under controlled reaction conditions. Post-synthesis validation involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at the α-methyl position and mass spectrometry (MS) to quantify isotopic enrichment . High-performance liquid chromatography (HPLC) coupled with UV detection ensures chemical purity (>99%), while residual solvent analysis is conducted via gas chromatography (GC) .
Q. What analytical techniques are critical for validating isotopic labeling in this compound?
LC-MS/MS is the gold standard for quantifying isotopic enrichment. For example, multiple reaction monitoring (MRM) transitions specific to the deuterated and non-deuterated forms are used to assess isotopic purity. Collision energy optimization (e.g., 10–30 eV) is critical to differentiate between this compound and its metabolites, which may share similar fragmentation patterns . NMR (¹H and ²H) provides structural confirmation, particularly for distinguishing deuterium incorporation from potential isotopic scrambling .
Q. How does deuteration affect the pharmacological activity of this compound compared to non-deuterated Ketoprofen?
Deuteration at the α-methyl position reduces metabolic clearance via the isotope effect, prolonging half-life in preclinical models. In vitro assays (e.g., human blood monocyte COX inhibition) show that this compound retains potency (IC50: 2 nM for COX-1, 26 nM for COX-2), comparable to non-deuterated Ketoprofen. However, in vivo studies must account for altered pharmacokinetics (PK) due to deuterium’s kinetic isotope effect (KIE) .
Advanced Research Questions
Q. How can researchers design experiments to assess deuterium isotope effects (KIEs) in this compound metabolic pathways?
- Step 1: Use stable isotope-labeled internal standards (SIL-IS) in LC-MS/MS to track metabolic products (e.g., hydroxylated or glucuronidated derivatives).
- Step 2: Conduct parallel incubations of Ketoprofen and this compound in human liver microsomes (HLMs) to quantify differences in metabolic rates (e.g., CYP450-mediated oxidation).
- Step 3: Apply kinetic modeling (e.g., Michaelis-Menten) to calculate KIE values for specific enzymes like CYP2C9 .
- Validation: Cross-reference data with deuterated analogs of structurally related NSAIDs (e.g., Ibuprofen-d3) to identify class-specific trends .
Q. How should researchers address discrepancies in pharmacokinetic data between studies using this compound?
- Data Triangulation: Compare study designs for variables like dosing regimens (single vs. multiple), species (rat vs. humanized models), and analytical methods (e.g., LC-MS/MS vs. immunoassays). For example, immunoassays may cross-react with metabolites, inflating parent drug concentrations .
- Method Harmonization: Follow pharmacopeial guidelines (e.g., USP <621>) for LC-MS/MS parameters (column packing material: 5 µm, mobile phase: 0.1% formic acid in acetonitrile/water) to ensure reproducibility .
- Meta-Analysis: Use PRISMA frameworks to systematically review literature, prioritizing studies with validated SIL-IS and documented KIE adjustments .
Q. What strategies minimize interference from this compound metabolites in LC-MS/MS quantification during bioavailability studies?
- Chromatographic Optimization: Use reverse-phase columns (C18, 2.6 µm particle size) to separate this compound from hydroxylated metabolites (retention time shift ≥1.5 min).
- Collision Energy Ramping: Adjust collision energy (e.g., 15–25 eV) to suppress metabolite-derived fragment ions while enhancing the parent ion signal .
- Matrix Effects Mitigation: Employ protein precipitation with cold acetonitrile (1:3 v/v) to reduce phospholipid interference in plasma samples .
Q. Methodological Best Practices
- Literature Review: Apply PICO frameworks to formulate hypotheses (e.g., "In osteoarthritis models (Population), does this compound (Intervention) reduce prostaglandin E2 (Outcome) more sustainably than Ketoprofen (Comparison)?"). Use FINER criteria to evaluate feasibility .
- Data Reporting: Adhere to journal guidelines (e.g., structured abstracts, past tense for methods) and include raw spectral data (NMR, MS) in supplementary materials .
- Ethical Compliance: For human PK studies, document participant selection criteria (e.g., CYP2C9 genotype screening) and IRB approvals .
特性
IUPAC Name |
2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159490-55-8 | |
Record name | 159490-55-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。